molecular formula C10H14FN5 B11729884 N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11729884
M. Wt: 223.25 g/mol
InChI Key: ZJSZAKWYFIOLBU-UHFFFAOYSA-N
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Description

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a bispyrazole derivative featuring two distinct pyrazole rings. The first pyrazole ring (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl) is substituted with a fluorine atom at position 5 and methyl groups at positions 1 and 2. The second pyrazole (1-methyl-1H-pyrazol-4-amine) carries a methyl group at position 1 and an amine at position 4, connected via a methylene bridge.

Properties

Molecular Formula

C10H14FN5

Molecular Weight

223.25 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H14FN5/c1-7-9(10(11)16(3)14-7)5-12-8-4-13-15(2)6-8/h4,6,12H,5H2,1-3H3

InChI Key

ZJSZAKWYFIOLBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNC2=CN(N=C2)C)F)C

Origin of Product

United States

Preparation Methods

Formation of 5-Fluoro-1,3-Dimethyl-1H-Pyrazol-4-yl Intermediate

The pyrazole core is synthesized via cyclocondensation reactions. A common approach involves:

  • Hydrazine-carbonyl condensation : Reaction of hydrazines with 1,3-diketones or ketones under acidic or basic conditions.

  • Electrophilic fluorination : Introduction of fluorine at the 5-position using fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI).

StepReagents/ConditionsProduct
1Hydrazine + 1,3-diketone (e.g., pentane-2,4-dione), HCl/heat1,3-Dimethyl-1H-pyrazole
2Fluorination agent (e.g., NFSI), CH2Cl2, 0°C → RT5-Fluoro-1,3-dimethyl-1H-pyrazole

This intermediate serves as the scaffold for further modifications.

Alkylation and Reductive Amination

The target compound’s methyleneamine bridge is introduced via alkylation and reductive amination.

Alkylation of the Pyrazole Core

A Gripnard reagent or alkyl halide reacts with the pyrazole’s 4-position to form a methyl-substituted intermediate:

  • Methylation : Treatment with methyl iodide or dimethyl sulfate under basic conditions.

  • Bromination : Substitution with bromine or N-bromosuccinimide (NBS) to introduce a leaving group.

Reductive Amination

The brominated intermediate undergoes reductive amination with 1-methyl-1H-pyrazol-4-amine:

  • Amine coupling : Reaction with 1-methyl-1H-pyrazol-4-amine in the presence of a reducing agent (e.g., NaBH3CN or H2/Pd-C).

  • Purification : Recrystallization or chromatography to isolate the final product.

StepReagents/ConditionsProduct
15-Fluoro-1,3-dimethyl-1H-pyrazole + CH3I, K2CO3, DMF4-Methyl-5-fluoro-1,3-dimethyl-1H-pyrazole
2Intermediate + Br2, CH2Cl2, RT4-Bromo-5-fluoro-1,3-dimethyl-1H-pyrazole
3Brominated intermediate + 1-methyl-1H-pyrazol-4-amine, NaBH3CN, MeOHTarget compound

Palladium-Catalyzed Coupling Reactions

Cross-coupling strategies enable direct linkage of pyrazole moieties.

Suzuki-Miyaura Coupling

A borylated pyrazole reacts with an aryl halide under palladium catalysis:

  • Borylation : Treatment of 1-methyl-1H-pyrazol-4-amine with bis(pinacolato)diboron (B2pin2) and Pd catalyst.

  • Coupling : Reaction with 5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl bromide in the presence of Pd(PPh3)4 and base.

StepReagents/ConditionsProduct
11-Methyl-1H-pyrazol-4-amine + B2pin2, Pd(dppf)Cl2, KOAc, DMSO4-Boryl-1-methyl-1H-pyrazole
2Borylated intermediate + 5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl bromide, Pd(PPh3)4, K2CO3, dioxane/H2OTarget compound

Vilsmeier-Haack Formylation and Condensation

This method introduces formyl groups for subsequent functionalization.

Formylation of Pyrazole

The Vilsmeier reagent (POCl3/DMF) forms a formylated intermediate:

  • Formylation : Reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole with POCl3/DMF at 80–90°C.

  • Condensation : Treatment with hydrazine or amines to form hydrazones or imines.

StepReagents/ConditionsProduct
15-Fluoro-1,3-dimethyl-1H-pyrazole + POCl3/DMF, 80–90°C4-Formyl-5-fluoro-1,3-dimethyl-1H-pyrazole
2Formylated intermediate + 1-methyl-1H-pyrazol-4-amine, EtOH, H2OTarget compound

Continuous Flow Synthesis

Modern techniques optimize yield and scalability.

Flow Reactor Setup

  • Pyrazole formation : Hydrazine and 1,3-diketone flow through a reactor under acidic conditions.

  • Fluorination : NFSI is introduced post-pyrazole formation in a microreactor.

  • Amination : Final coupling occurs in a dedicated amination module.

ParameterValue
Temperature30–50°C
Reaction Time30–60 min
Yield>80% (estimated)

Key Challenges and Optimization Strategies

  • Fluorination Selectivity : Competing side reactions (e.g., over-fluorination) require precise control of reagent stoichiometry.

  • Amine Stability : The methyleneamine bridge may undergo oxidation or degradation under harsh conditions.

  • Purification : Column chromatography or crystallization is essential due to similar polarities of byproducts.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Reductive Amination High yield, simple conditionsRequires pre-functionalized intermediates
Suzuki Coupling Direct coupling, diverse substratesExpensive catalysts, air-sensitive
Vilsmeier-Haack Introduces formyl groups for diverse applicationsHarsh conditions, limited scalability
Continuous Flow Improved safety, higher throughputComplex equipment setup

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been extensively studied for its antiparasitic , anti-inflammatory , and anticancer properties. Its structural features contribute to its ability to interact with biological targets effectively.

Antiparasitic Activity

Research indicates that N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine exhibits significant antileishmanial and antimalarial effects. These effects are attributed to its ability to inhibit specific enzymes involved in the biosynthesis of essential biomolecules in pathogens, disrupting vital processes within these organisms.

Anti-inflammatory Properties

The compound may inhibit enzymes involved in inflammatory processes, providing a basis for its anti-inflammatory applications. Studies show that it can bind to specific receptors or enzymes, altering their activity and triggering downstream signaling pathways related to inflammation.

Anticancer Potential

Preliminary studies suggest that similar pyrazole derivatives have shown promising anticancer activity against various cancer cell lines. For instance, compounds with structural similarities have demonstrated significant growth inhibition in cancer models, indicating that this compound could be explored further for anticancer drug development .

Agricultural Applications

The unique properties of this compound also extend to agricultural applications, particularly as a potential pesticide or herbicide. Pyrazole derivatives are known for their ability to inhibit specific biochemical pathways in pests and weeds, making them suitable candidates for developing new agrochemicals.

Material Science Applications

In addition to biological applications, this compound exhibits potential in material science due to its nonlinear optical properties. Compounds with pyrazole structures have been studied for their ability to function as nonlinear optical materials, which can be utilized in photonic devices and sensors .

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrazole derivatives, focusing on substituents, molecular weight, and functional group variations:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Features
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine C₁₀H₁₄FN₅ 231.25 g/mol - 5-Fluoro, 1,3-dimethyl pyrazole; - 1-methyl pyrazole with amine at C4 Fluorine enhances electronegativity; methyl groups increase lipophilicity
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine hydrochloride () C₉H₁₄ClN₅ 227.70 g/mol - No fluorine; hydrochloride salt Salt form improves solubility; lacks fluorine’s electronic effects
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine () C₁₁H₁₂BrN₃ 266.14 g/mol - Bromophenyl substituent instead of pyrazole Bromine adds steric bulk; aromatic ring may enhance π-π stacking
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine () C₁₂H₁₅N₃O₂ 233.27 g/mol - Dimethoxyphenyl group at C5; - Methoxy groups increase polarity Polar substituents may reduce membrane permeability
N-(Azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride () C₇H₁₃ClN₄ 188.66 g/mol - Azetidine ring replaces one pyrazole; dihydrochloride salt Cyclic amine enhances hydrogen bonding; salt improves stability
1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine () C₁₀H₁₃ClF₃N₅ 295.69 g/mol - Difluoromethyl group at C1 of pyrazole; - Chlorine substitution (formula discrepancy noted) Difluoromethyl may alter metabolic stability; higher molecular weight

Key Structural and Functional Differences:

Fluorine vs. Bromine in N-[(2-bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine () introduces steric hindrance and may facilitate halogen bonding, which is absent in the fluorine-containing target compound .

Bispyrazole vs. Mixed Heterocyclic Systems :

  • Compounds like N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine () replace one pyrazole with an azetidine ring, altering hydrogen-bonding capacity and conformational flexibility .
  • The dimethoxyphenyl group in 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine () introduces polarity, which could reduce blood-brain barrier penetration compared to the lipophilic methyl groups in the target compound .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., ) enhance aqueous solubility but may require additional formulation steps compared to the free base form of the target compound .

Molecular Weight and Complexity :

  • The difluoromethyl analog () has a higher molecular weight (295.69 g/mol) due to additional fluorine and chlorine atoms, which could impact pharmacokinetic properties like absorption and clearance .

Biological Activity

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C12H18F2N5
  • Molecular Weight : 305.76 g/mol
  • CAS Number : 1856075-89-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity, which may lead to increased biological activity.

The compound has been shown to exhibit significant antileishmanial and antimalarial effects by inhibiting enzymes crucial for the biosynthesis of essential biomolecules in pathogens. This mechanism disrupts vital processes within these organisms, making it a candidate for further development in treating parasitic infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including this compound. It has been evaluated against several cancer cell lines, demonstrating notable cytotoxic effects:

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that the compound can inhibit cancer cell proliferation effectively.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results against various microbial strains. Its structure allows it to penetrate microbial membranes effectively, leading to significant antimicrobial activity .

Study on Antimalarial Activity

A study focusing on the antimalarial properties of pyrazole derivatives found that N-(5-fluoro-1,3-dimethylpyrazolyl)methyl derivatives exhibited potent inhibition against Plasmodium falciparum with an IC50 value significantly lower than traditional antimalarial drugs. This highlights its potential as a new therapeutic agent in malaria treatment.

Evaluation Against Cancer Cell Lines

In another research effort, compounds similar to N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amines were screened against multiple cancer cell lines. The results indicated substantial growth inhibition across several types of cancer cells, including breast and lung cancers .

Q & A

Q. What are the recommended synthetic routes for N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine?

Methodological Answer: The synthesis typically involves alkylation or nucleophilic substitution reactions. A common approach is reacting 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-4-amine under reductive amination conditions (e.g., NaBH4 or Pd/C hydrogenation). Alternatively, coupling via Mitsunobu reactions or using coupling agents like EDCI/HOBt in polar solvents (DMF, THF) may be employed. Critical steps include protecting group strategies for amine functionalities and purification via column chromatography or recrystallization .

Q. What reaction conditions are critical for optimizing the synthesis of this compound?

Methodological Answer: Key parameters include:

  • Temperature : Maintain 0–5°C during sensitive steps (e.g., fluorination or amine coupling) to avoid side reactions.
  • Solvent : Use anhydrous DMF or THF to enhance nucleophilicity.
  • Atmosphere : Inert conditions (N₂/Ar) prevent oxidation of pyrazole rings .
  • Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency.
  • Workup : Acid-base extraction removes unreacted starting materials.
ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents decomposition
Reaction Time12–24 hoursCompletes coupling
Solvent PolarityHigh (DMF, DMSO)Enhances solubility

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods due to volatile intermediates.
  • Storage : Store at –20°C under nitrogen to prevent degradation.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can computational methods enhance the synthesis and design of this compound?

Methodological Answer:

  • Reaction Pathway Prediction : Quantum mechanics (QM) calculations (e.g., DFT) model transition states to identify low-energy pathways .
  • Solvent Screening : COSMO-RS simulations predict solvent effects on reaction kinetics.
  • Machine Learning : Train models on existing pyrazole reaction datasets to optimize conditions (e.g., Bayesian optimization for catalyst selection) .
  • Crystallography : Use tools like Mercury to analyze packing interactions and polymorphism risks.

Q. What strategies address contradictions in reported biological activities?

Methodological Answer: Discrepancies in bioactivity data (e.g., IC₅₀ variations) may arise from:

  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times).
  • Compound Purity : Validate via HPLC (>95%) and NMR.
  • Target Selectivity : Use siRNA knockdowns or CRISPR-edited cells to confirm target specificity.
  • Meta-Analysis : Compare datasets across studies using tools like PRISMA to identify confounding variables .

Q. How to design experiments to study its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes/receptors (e.g., kinases).
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantify binding kinetics (ka, kd).
  • Cellular Assays :
    • In Vitro : MTT assays for cytotoxicity; FLIPR for calcium flux in GPCR studies.
    • In Vivo : PK/PD modeling in rodent models (dose: 10–50 mg/kg).
  • Omics Integration : Transcriptomics/proteomics to identify off-target effects .

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